molecular formula C16H20N2O4 B128945 N-Carboxylate Melatonin Ethyl Ester CAS No. 519186-54-0

N-Carboxylate Melatonin Ethyl Ester

Cat. No. B128945
M. Wt: 304.34 g/mol
InChI Key: BBGYDVCSRYZANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carboxylate Melatonin Ethyl Ester is a chemical compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 . It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin .


Molecular Structure Analysis

The molecular structure of N-Carboxylate Melatonin Ethyl Ester is represented by the formula C16H20N2O4 . The exact structural details are not provided in the retrieved information.

Scientific Research Applications

Melatonin's Role in Cancer

Melatonin, from which N-Carboxylate Melatonin Ethyl Ester is derived, has been studied extensively for its anti-cancer properties. In colon cancer, melatonin reduces the expression and secretion of endothelin-1, a peptide that promotes tumor growth, by inactivating transcription factors FoxO1 and NF-κβ (León et al., 2014). Additionally, melatonin shows potential as an antitumor agent against liver cancer, affecting processes like oxidative stress, angiogenesis, and immune system response (Fernández-Palanca et al., 2021).

Neuroprotective and Antioxidant Effects

Melatonin's role as an antioxidant is particularly significant in the context of stroke neuroprotection. It scavenges free radicals and acts as an antioxidant, showing promise in therapies for central nervous system disorders, including stroke (Watson et al., 2016).

Mitochondrial Function

Melatonin is also involved in improving mitochondrial function. It scavenges oxygen and nitrogen-based reactants generated in mitochondria, thereby reducing mitochondrial protein damage and improving electron transport chain activity (León et al., 2005).

Plant Physiology

Interestingly, melatonin is not limited to animal physiology. It plays a physiological role in plant tissues, promoting vegetative growth and influencing processes like flowering in plants (Hernández-Ruiz et al., 2004).

Melatonin in Microalgae

In the context of microalgae, melatonin enhances astaxanthin accumulation in Haematococcus pluvialis, which is linked to abiotic stress tolerance (Ding et al., 2018).

Infection and Immune Response

Melatonin shows potential in combatting bacterial infections and septic injury due to its antioxidative and anti-inflammatory actions (Hu et al., 2017).

properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGYDVCSRYZANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464880
Record name AGN-PC-008FAG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carboxylate Melatonin Ethyl Ester

CAS RN

519186-54-0
Record name AGN-PC-008FAG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.